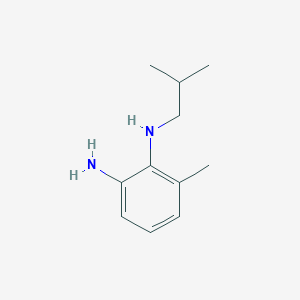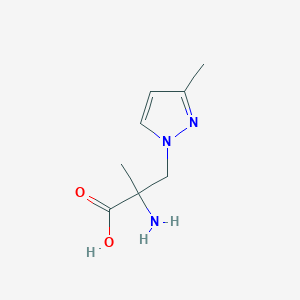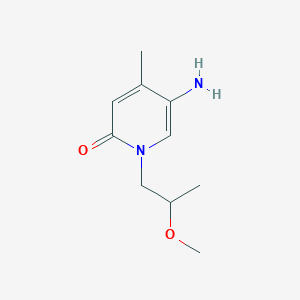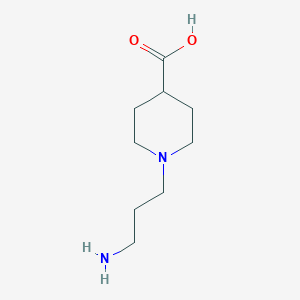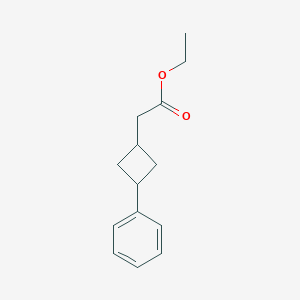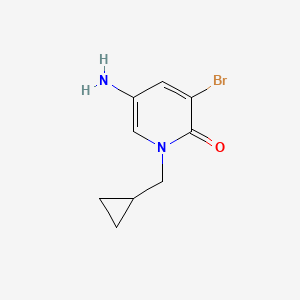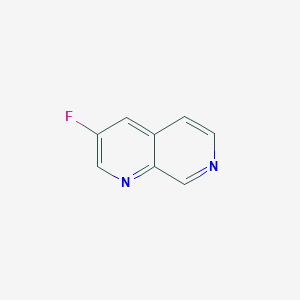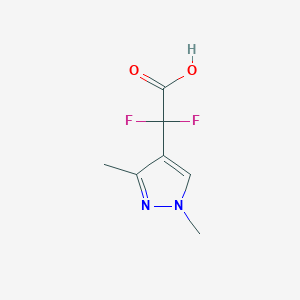
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a difluoroacetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole and difluoroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are common substitution reactions.
Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution can result in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways: It can modulate biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 2-(1,3-Dimethyl-1H-pyrazol-4-yl)propanoic acid and 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the difluoroacetic acid moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8F2N2O2 |
|---|---|
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
2-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(3-11(2)10-4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13) |
InChI-Schlüssel |
MNVDFGHLCKXGMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C(C(=O)O)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13069493.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
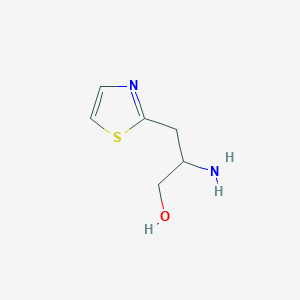
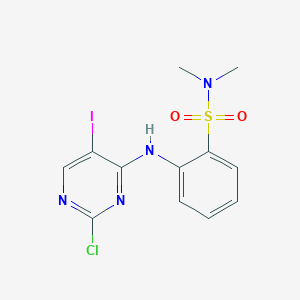
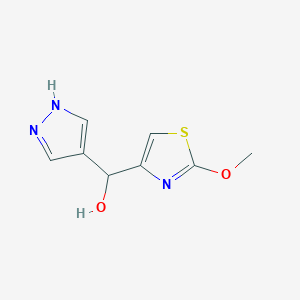
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
